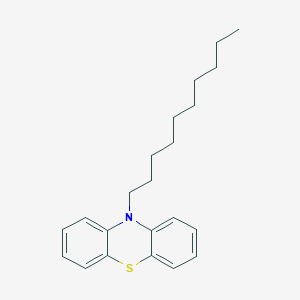

10-Decyl-10H-phenothiazine

Descripción

Structure

3D Structure

Propiedades

Número CAS |

7516-85-0 |

|---|---|

Fórmula molecular |

C22H29NS |

Peso molecular |

339.5 g/mol |

Nombre IUPAC |

10-decylphenothiazine |

InChI |

InChI=1S/C22H29NS/c1-2-3-4-5-6-7-8-13-18-23-19-14-9-11-16-21(19)24-22-17-12-10-15-20(22)23/h9-12,14-17H,2-8,13,18H2,1H3 |

Clave InChI |

UXHRXLLMSTUGMV-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCN1C2=CC=CC=C2SC3=CC=CC=C31 |

Origen del producto |

United States |

Synthetic Methodologies and Derivatization Strategies for 10 Decyl 10h Phenothiazine

Alkylation Approaches for N-10 Position Functionalization

The introduction of an alkyl chain at the N-10 position of the phenothiazine (B1677639) ring is a fundamental step in synthesizing derivatives like 10-Decyl-10H-phenothiazine. This modification enhances solubility and influences the molecule's electronic characteristics.

The most direct method for synthesizing this compound is the N-alkylation of the parent 10H-phenothiazine molecule. This reaction is typically achieved through a nucleophilic substitution (SN2) mechanism where the nitrogen atom of the phenothiazine acts as the nucleophile, attacking the electrophilic carbon of 1-bromodecane (B1670165).

A common and effective procedure involves reacting 10H-phenothiazine with 1-bromodecane in the presence of a strong base, such as potassium hydroxide (B78521) (KOH), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). arabjchem.orgresearchgate.net To facilitate the reaction, a catalytic amount of potassium iodide (KI) is often added. arabjchem.orgresearchgate.net The iodide ion can displace the bromide on the alkyl chain in situ, forming a more reactive iodoalkane, which accelerates the rate of alkylation. Another established method utilizes phase-transfer catalysis conditions, which also employ a base for the direct alkylation with 1-bromodecane. acs.org Following the reaction, the product is typically purified using column chromatography on silica (B1680970) gel with a non-polar eluent like hexane, yielding this compound as an oil. arabjchem.org A reported yield for this synthesis method is 78%. arabjchem.org

Reaction Scheme for N-Alkylation: 10H-Phenothiazine + 1-Bromodecane → this compound

| Reactant | Reagents | Solvent | Yield | Reference |

| 10H-Phenothiazine, 1-Bromodecane | KOH, KI (cat.) | DMSO | 78% | arabjchem.org |

While the base-mediated approach is robust, various catalytic systems have been explored to optimize the N-alkylation of phenothiazines. These methods can offer different reaction pathways and efficiencies. Lewis acids, such as silver tetrafluoroborate (B81430) (AgBF₄) and aluminum halides, have been successfully employed as catalysts for the alkylation of phenothiazines. nih.govgoogle.com For instance, AgBF₄ was found to be a highly effective catalyst for the alkylation of phenothiazine, with the tetrafluoroborate anion showing clear superiority over other counterions. nih.gov The reaction can proceed through several mechanistic pathways, including Lewis acid catalysis and electron hole catalysis, depending on the specific conditions. nih.gov

In addition to Lewis acids, Brønsted acid catalysis represents another viable pathway. nih.gov The choice of catalyst and conditions can significantly influence the reaction's outcome and selectivity. For instance, an improved process for producing alkyl-substituted phenothiazines involves using a slight excess of an aluminum halide catalyst with a large excess of the alkyl halide. google.com

To enhance reaction rates, alternative energy sources have been investigated. Microwave irradiation, for example, has been shown to rapidly accelerate the N-alkylation of phenothiazine in dry media, offering a faster alternative to conventional heating. researchgate.net

Catalytic Systems for Phenothiazine Alkylation:

| Catalyst Type | Example Catalyst | Key Features | Reference |

|---|---|---|---|

| Lewis Acid | AgBF₄ | High yield for monoalkylation; superior tetrafluoroborate anion. | nih.gov |

| Lewis Acid | Aluminum Halide | Used in slight excess with an excess of alkyl halide. | google.com |

| Energy Source | Microwave Irradiation | Rapid reaction times in dry media. | researchgate.net |

N-Alkylation of 10H-Phenothiazine with 1-Bromodecane

Functionalization of the Phenothiazine Core for Extended Conjugation

Following the N-alkylation, the phenothiazine core can be further functionalized to extend its π-conjugated system. This is crucial for applications in optoelectronic devices, where tuning the electronic energy levels is essential.

A key derivatization strategy is the introduction of a formyl group (-CHO) onto the phenothiazine ring, typically at the 3-position. This creates an aldehyde intermediate, this compound-3-carbaldehyde, which serves as a versatile building block for subsequent cross-coupling reactions. arabjchem.orgresearchgate.net

The synthesis is commonly achieved through the Vilsmeier-Haack reaction. arabjchem.orgscispace.com In this procedure, this compound is treated with a formylating agent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). arabjchem.org The reaction involves cooling DMF in an ice bath, followed by the dropwise addition of POCl₃. arabjchem.org The N-alkylated phenothiazine is then introduced, and the mixture is heated to complete the formylation, resulting in the desired aldehyde in high yield. arabjchem.org This aldehyde is a crucial precursor for creating more complex molecular architectures. scispace.com

Cross-coupling reactions are powerful tools for creating carbon-carbon bonds and extending the π-conjugation of the phenothiazine core. Starting from a functionalized intermediate, such as a halogenated phenothiazine aldehyde, various aromatic and unsaturated groups can be introduced.

The Sonogashira coupling reaction is a widely used method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. mdpi.com In the context of phenothiazine chemistry, this reaction is employed to introduce ethynyl (B1212043) linkages to the core structure, thereby extending the π-system. mdpi.comacs.orgresearchgate.net

Typically, a bromo-substituted phenothiazine derivative, such as a 7-bromo-10-alkyl-phenothiazine-3-carbaldehyde, is used as the substrate. mdpi.com This intermediate can be coupled with various terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. This strategy has been successfully used to synthesize D-π-A (Donor-π-Acceptor) and D-π-D-π-A type dyes where the phenothiazine acts as an electron donor and the newly introduced moiety modifies the electronic properties of the final molecule. acs.orgresearchgate.net For example, an ethynyl-imidazole group has been coupled to the phenothiazine core via Sonogashira coupling to create dyes for photovoltaic applications. acs.org

Knoevenagel Condensation for Acceptor Unit Integration

The Knoevenagel condensation is a powerful and widely utilized reaction in organic synthesis for the formation of carbon-carbon double bonds. In the context of this compound, this reaction serves as a key strategy for introducing electron-accepting moieties, thereby creating donor-π-acceptor (D-π-A) architectures. These D-π-A systems are fundamental to the design of materials for a range of applications, including dye-sensitized solar cells (DSSCs) and nonlinear optics.

The typical reaction involves the condensation of an aldehyde derivative of this compound, most commonly this compound-3-carbaldehyde, with a compound containing an active methylene (B1212753) group. The active methylene compound, flanked by two electron-withdrawing groups, acts as the acceptor unit. The reaction is often catalyzed by a weak base, such as piperidine (B6355638) or pyridine, and may be carried out in a variety of solvents, including ethanol, acetonitrile, or chloroform (B151607). nih.gov

A notable example is the reaction of this compound-3-carbaldehyde with cyanoacetic acid. This condensation leads to the formation of a vinyl linkage that extends the π-conjugation between the phenothiazine donor and the carboxylic acid acceptor. acs.orgresearchgate.net The resulting molecule is designed to efficiently inject electrons from its excited state into the conduction band of a semiconductor like titanium dioxide (TiO2) in a DSSC. acs.org

The versatility of the Knoevenagel condensation allows for the incorporation of a wide array of acceptor units. By varying the active methylene compound, the electronic properties of the final D-π-A molecule can be finely tuned. This adaptability is crucial for optimizing the performance of the material in its intended application.

Synthesis of Advanced Derivatives for Specific Applications

Building upon the core structure of this compound, researchers have developed numerous advanced derivatives with tailored properties for specific and demanding applications. These synthetic efforts often involve multi-step sequences to introduce complex functionalities.

Phenothiazine-Tricyanofuran Conjugates

The synthesis of phenothiazine-tricyanofuran (TCF) conjugates results in potent D-π-A chromophores with significant intramolecular charge transfer (ICT) characteristics. researchgate.netresearchgate.net The synthesis typically begins with the N-alkylation of phenothiazine with 1-bromodecane to yield this compound. researchgate.net This is followed by formylation, often via a Vilsmeier-Haack reaction, to introduce an aldehyde group at the 3-position. researchgate.netresearchgate.net The crucial step is the Knoevenagel condensation of the resulting this compound-3-carbaldehyde with a tricyanofuran precursor. researchgate.netresearchgate.net These conjugates exhibit strong absorption in the visible region and are investigated for their ionochromic properties, showing color changes in response to different solvents. researchgate.net

Phenothiazine-Ethynylaniline Derivatives

Phenothiazine-ethynylaniline derivatives represent another class of advanced materials with interesting photophysical and electrochemical properties. rsc.org The synthesis of these compounds often involves Sonogashira cross-coupling reactions. mdpi.com A key precursor is a di-halogenated this compound, which can be coupled with a suitably substituted ethynylaniline. The degree of oxidation at the sulfur atom in the phenothiazine core (thioether, sulfoxide, or sulfone) can be controlled to modulate the electron-donating strength of the phenothiazine unit. rsc.org These derivatives, which are often highly soluble in common organic solvents, are explored for their large Stokes shifts and their behavior upon electrochemical oxidation. rsc.org

Phenothiazine-Tetrazole Acrylic Acid Conjugates

For applications in dye-sensitized solar cells, phenothiazine derivatives bearing a tetrazole acrylic acid anchoring group have been synthesized. These molecules are designed to have strong electronic coupling with the semiconductor surface. The synthesis of these conjugates can be complex, often involving the construction of a heterocyclic system that incorporates the tetrazole and acrylic acid moieties, which is then coupled to the phenothiazine core. Research in this area has shown that dyes incorporating a 1H-tetrazole-5-acrylic acid anchoring unit can be effective sensitizers in DSSCs. researchgate.net

Phenothiazine-Malononitrile Derivatives

Phenothiazine-malononitrile derivatives are another important class of D-π-A compounds, synthesized via the Knoevenagel condensation of a 10-alkyl-10H-phenothiazine-3-carbaldehyde with malononitrile. nih.govresearchgate.net These derivatives have been synthesized with varying alkyl chain lengths on the phenothiazine nitrogen, such as hexyl and octyl, to study the effect of the alkyl group on the material's properties. nih.govresearchgate.net The resulting compounds are characterized by their strong charge transfer character and have been investigated for their potential in photonic applications due to their high first hyperpolarizability values. nih.gov

| Compound | Alkyl Chain | Molecular Formula | Crystal System |

| 3a | Hexyl | C22H21N3S | Monoclinic |

| 3b | Octyl | C24H25N3S | Triclinic |

Table 1: Structural information for two synthesized phenothiazine-malononitrile derivatives. nih.gov

Phenothiazine-Imidazole Conjugates

The conjugation of phenothiazine with imidazole (B134444) moieties has led to the development of novel dyes with D-π-D-π-A architectures. acs.orgcplr.in The synthesis of these complex molecules involves several steps. Typically, a phenothiazine core is functionalized with an ethynyl group, which then undergoes a coupling reaction with a substituted imidazole. acs.org The resulting intermediate, which contains both a phenothiazine and an imidazole donor unit, is then subjected to a Knoevenagel condensation with a suitable acceptor, such as cyanoacetic acid, to complete the D-π-D-π-A structure. acs.org These dyes have been investigated for their application in dye-sensitized solar cells, with studies focusing on the influence of the alkyl chain length on the imidazole unit on the device performance. acs.org

Electronic Structure and Quantum Chemical Investigations of 10 Decyl 10h Phenothiazine and Its Derivatives

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Ground States

DFT calculations are instrumental in determining the optimized molecular geometry and understanding the electronic characteristics of molecules in their ground state. researchgate.netmdpi.com

Analysis of Frontier Molecular Orbitals (HOMO and LUMO)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting the chemical reactivity and electronic properties of a molecule. numberanalytics.comnumberanalytics.com The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO's energy indicates its electron-accepting capability. numberanalytics.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a key parameter in determining a molecule's reactivity; a smaller gap generally signifies higher reactivity. numberanalytics.com

For phenothiazine (B1677639) derivatives, the HOMO is typically localized on the electron-rich phenothiazine core, which acts as the electron donor. mdpi.com Conversely, the LUMO is often distributed over the acceptor part of the molecule. mdpi.comacs.org The introduction of different substituent groups can modulate the energy levels of the HOMO and LUMO, thereby tuning the HOMO-LUMO gap. rsc.org For instance, electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy. rsc.org This tuning of the frontier orbital energies is a critical strategy in designing molecules with specific electronic and optical properties.

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Representative Phenothiazine Derivative Note: The following data is illustrative and based on typical values found in computational studies of similar phenothiazine systems. Actual values for 10-Decyl-10H-phenothiazine would require specific calculations.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.32 |

| LUMO | -3.34 |

| HOMO-LUMO Gap (ΔE) | 1.98 |

Conformational Analysis: Butterfly Folding Angle of the Phenothiazine Core

The phenothiazine core is characterized by a non-planar, butterfly-like conformation. researchgate.netnih.gov This is defined by the folding angle, which is the dihedral angle between the two benzene (B151609) rings of the phenothiazine unit. nih.gov This structural feature is significant as it can influence molecular packing in the solid state and suppress the formation of aggregates and excimers. researchgate.net

DFT calculations have been used to determine this folding angle for various phenothiazine derivatives. For example, in one study on related phenothiazine compounds, the calculated folding angle in the ground state was found to be around 141°. acs.org In another instance involving a 10-ethynyl-10H-phenothiazine derivative, the folding angle was determined to be approximately 154°. nih.gov The nature of the substituent at the 10-position of the phenothiazine ring can influence this folding angle. hku.hk It has also been observed that the butterfly angle can change upon electronic excitation, with studies showing an increase in the angle in the excited state. acs.org For example, for two phenothiazine dyes, the folding angle increased from around 141° in the ground state to about 160° in the triplet excited state. acs.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, with different colors representing varying potential values. researchgate.net

Typically, regions of negative electrostatic potential, often colored red or yellow, are associated with an abundance of electrons and are susceptible to electrophilic attack. researchgate.net Conversely, areas with positive electrostatic potential, usually colored blue, are electron-deficient and are prone to nucleophilic attack. researchgate.net For phenothiazine derivatives, the MEP map can identify the electron-rich and electron-poor regions, providing insights into how the molecule will interact with other chemical species. researcher.life This information is crucial for understanding reaction mechanisms and designing new molecules with desired reactivity patterns. mdpi.comnumberanalytics.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is a widely used quantum chemical method for investigating the electronic excited states of molecules. rsc.orgresearchgate.netarxiv.org It allows for the calculation of properties related to a molecule's interaction with light, such as absorption and emission spectra. rsc.orgresearchgate.net

Theoretical Prediction of Absorption and Emission Maxima

TD-DFT calculations can accurately predict the absorption and emission maxima (λ_max) of molecules. rsc.orgnih.gov These calculations provide insights into the electronic transitions occurring when a molecule absorbs light, promoting an electron from a lower to a higher energy orbital. rsc.org The predicted spectra can be compared with experimental data to validate the computational model.

For phenothiazine-based dyes, TD-DFT has been successfully employed to simulate their UV-Vis absorption spectra. acs.org These studies often reveal that the absorption bands are due to intramolecular charge transfer (ICT) transitions. researchgate.netgrafiati.com The calculated absorption maxima are influenced by factors such as the specific functional and basis set used in the computation, as well as the solvent environment, which can be modeled using methods like the polarizable continuum model (PCM). acs.org

Table 2: Predicted and Experimental Absorption and Emission Maxima for a Phenothiazine Derivative Note: This table presents illustrative data based on findings for similar compounds. Specific values for this compound would require dedicated experimental and computational analysis.

| Property | Wavelength (nm) |

| Predicted Absorption λ_max (TD-DFT) | 497-531 |

| Experimental Absorption λ_max | 500 |

| Predicted Emission λ_max (TD-DFT) | 576 |

| Experimental Emission λ_max | 582 |

Characterization of Intramolecular Charge Transfer (ICT) through Computational Models

Intramolecular Charge Transfer (ICT) is a fundamental process in many donor-acceptor molecules, where photoexcitation leads to the transfer of an electron from the donor to the acceptor moiety. ossila.com This results in a significant change in the molecule's dipole moment and electronic structure. ossila.commdpi.com

Computational models based on TD-DFT are essential for characterizing ICT states. mdpi.com These models can elucidate the nature of the electronic transitions involved and quantify the extent of charge separation. mdpi.com For phenothiazine derivatives, which are often designed as donor-π-acceptor systems, TD-DFT calculations can confirm that the lowest energy electronic transition corresponds to a HOMO-to-LUMO excitation with a clear charge transfer character. mdpi.comacs.org The analysis of the molecular orbitals involved in the transition and the change in electron density upon excitation provide a detailed picture of the ICT process. mdpi.com In some cases, the ICT process is accompanied by structural rearrangements, such as twisting around a single bond, leading to a twisted intramolecular charge transfer (TICT) state. ossila.com

Computational Studies on Charge Transfer Processes and Mechanisms

Computational studies, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in elucidating the intramolecular charge transfer (ICT) processes that are characteristic of this compound and its derivatives. lookchem.comsioc-journal.cnnih.gov These theoretical approaches allow for the detailed analysis of molecular orbitals and electronic transitions, providing insights into how the molecular structure governs charge separation and transport properties.

In many donor-π-acceptor (D-π-A) systems based on phenothiazine, the phenothiazine moiety acts as the primary electron donor. nih.gov Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). lookchem.com The spatial distribution of these frontier molecular orbitals (FMOs) is a key determinant of ICT. For instance, in various phenothiazine derivatives, the HOMO and HOMO-1 are predominantly localized on the phenothiazine core, while the LUMO is centered on the acceptor group. acs.org This spatial separation of the FMOs facilitates the directional flow of charge from the donor to the acceptor through the π-conjugated bridge upon excitation. nih.gov

The nature of the acceptor group and the π-linker significantly influences the efficiency of the ICT process. For example, the introduction of strong electron-withdrawing groups can lower the LUMO energy level, thereby affecting the energy gap and the absorption and emission properties of the molecule. rsc.org Computational models have shown that modifying the molecular structure by extending the conjugation or altering the donor/acceptor strengths can tune the ICT characteristics. nih.govnih.gov This tunability is crucial for designing materials with specific optical and electronic properties for applications in fields like organic electronics and photovoltaics. nih.gov

Electron Injection Dynamics in Sensitized Systems

Upon photoexcitation, the phenothiazine dye transitions to an excited state, from which an electron can be injected into the semiconductor's conduction band. nih.govyale.edu The efficiency and rate of this injection are highly dependent on the energy level alignment between the dye's excited state oxidation potential (ESOP) and the conduction band edge of the semiconductor. nih.gov Theoretical calculations are crucial for predicting these energy levels and ensuring a favorable alignment for efficient injection. acs.org For instance, studies on phenothiazine derivatives have shown that their LUMO levels are appropriately positioned for effective electron injection into the TiO₂ conduction band. acs.org

Transient absorption spectroscopy is a key experimental technique used to probe the electron injection dynamics. nih.gov For some phenothiazine-based dyes, these measurements have revealed that the electron injection process occurs on a picosecond timescale. acs.org However, the dynamics can be complex, sometimes involving an initial relaxation of the excited state before the injection takes place. acs.org The structure of the dye, including the length of alkyl chains, can also influence the formation of aggregates on the semiconductor surface, which in turn affects the electron injection dynamics. acs.org

Theoretical Insights into Redox Mechanisms and Delocalization

The redox behavior of this compound and its derivatives is fundamental to their function in various applications, and theoretical studies have been pivotal in understanding the underlying mechanisms. rsc.orgrsc.org The oxidation of the phenothiazine core results in the formation of a radical cation, and the stability and delocalization of this charged species are crucial for the material's performance. rsc.orgrsc.org

Computational studies have shown that upon oxidation, the resulting positive charge and spin density are delocalized over the phenothiazine core and can extend to appended conjugated groups. rsc.org This delocalization is a key factor in the stability of the oxidized species. The extent of delocalization can be influenced by the substituents on the phenothiazine ring. For example, appending ethynylaniline groups can lead to a highly delocalized cation upon oxidation, resulting in broad absorption profiles in the oxidized state. rsc.org

The reversibility of the redox process is another critical aspect. Electrochemical measurements, often interpreted with the aid of theoretical calculations, reveal the oxidation potentials and the reversibility of the electron transfer process. acs.org For some phenothiazine derivatives, the oxidation process has been found to be non-reversible, with the formation of unstable products observed after multiple cycles. acs.org Understanding these degradation pathways, often elucidated through a combination of experimental and theoretical approaches, is essential for designing more robust materials for applications like redox flow batteries. rsc.org

The HOMO energy level, which can be accurately predicted by DFT calculations, is directly related to the oxidation potential of the molecule. sioc-journal.cnacs.org These calculations are therefore invaluable for screening potential candidates for applications where specific redox properties are required, such as in dye-sensitized solar cells where the dye must be efficiently regenerated by the electrolyte after electron injection. acs.org

Theoretical Evaluation of Nonlinear Optical Properties (e.g., First Hyperpolarizability)

The nonlinear optical (NLO) properties of organic molecules, particularly the first hyperpolarizability (β), are of significant interest for applications in photonics and optoelectronics. ias.ac.in Theoretical calculations, especially those based on DFT, have become an indispensable tool for predicting and understanding the NLO response of materials, including derivatives of this compound. nih.govmdpi.com These computational methods allow for the efficient screening of molecular structures to identify candidates with promising NLO properties. ias.ac.in

The first hyperpolarizability is a measure of a molecule's ability to generate second-harmonic light and is highly dependent on the molecular structure, particularly the presence of donor and acceptor groups connected by a π-conjugated system. nih.gov This D-π-A architecture facilitates intramolecular charge transfer, which is a key mechanism for generating a large NLO response. nih.gov Theoretical studies can quantify the extent of ICT and correlate it with the calculated β values. nih.gov

For phenothiazine derivatives, the phenothiazine unit can serve as an effective electron donor. By coupling it with suitable acceptors through a π-bridge, significant NLO properties can be achieved. Computational studies have explored how modifying the acceptor groups and the conjugation length can systematically tune the first hyperpolarizability. nih.gov For instance, calculations have shown that increasing the strength of the acceptor group or extending the π-system can lead to a substantial enhancement of the β value. nih.gov

The accuracy of the predicted NLO properties depends on the chosen computational method, including the functional and basis set. mdpi.com Researchers have benchmarked various DFT functionals against experimental data to identify the most reliable methods for calculating β. mdpi.com These validated computational protocols can then be used to design novel molecules with optimized NLO responses for specific applications. ias.ac.in

Below is an interactive table summarizing the calculated first hyperpolarizability values for a selection of organic molecules, illustrating the range of values that can be achieved through molecular design.

| Compound | Functional | Basis Set | Static β (10⁻³⁰ esu) | Dynamic β (10⁻³⁰ esu) |

| MSTD7 nih.gov | M06 | 6-31G(d,p) | - | 13.44 |

| FICD2 nih.gov | M06 | 6-311G(d,p) | - | 8.43 |

| FICD5 nih.gov | M06 | 6-311G(d,p) | - | 8.35 |

| Compound 10 mdpi.com | ωB97X-D | 6-311G | 25.1 | 55.4 |

| Compound 13 mdpi.com | ωB97X-D | 6-311G | 35.4 | 78.1 |

| Compound 14 mdpi.com | ωB97X-D | 6-311G* | 18.2 | 36.3 |

Photophysical Phenomena and Spectroscopic Characterization of 10 Decyl 10h Phenothiazine Based Systems

Absorption Spectroscopy (UV-Vis) in Various Media

The electronic absorption spectra of 10-Decyl-10H-phenothiazine and its derivatives typically exhibit characteristic bands in the UV-visible region. researchgate.netarabjchem.org These absorptions correspond to the energy required to promote electrons from lower energy ground states to higher energy excited states. vlabs.ac.in The specific wavelengths and intensities of these absorption bands are sensitive to the molecular environment, including the polarity of the solvent. vlabs.ac.inindexcopernicus.com

For phenothiazine (B1677639) derivatives, absorption spectra generally show two main bands. researchgate.net For instance, a study on related phenothiazine structures revealed absorption bands in the ranges of 250-265 nm and 300-320 nm. researchgate.net Another investigation on a 10-octyl-phenothiazine derivative identified two major peaks between 270 and 500 nm in various solvents. acs.org

Influence of Solvent Polarity on Absorption Spectra (Solvatochromism)

Solvatochromism describes the change in the position, and sometimes intensity, of a compound's absorption or emission spectra with a change in solvent polarity. indexcopernicus.com In phenothiazine-based systems, the effect of solvent polarity on absorption spectra can vary. For some derivatives, the absorption maxima show minimal variation with solvent polarity. researchgate.net However, in systems designed with donor-acceptor characteristics, a phenomenon known as positive solvatochromism is often observed, where the absorption bands shift to longer wavelengths (a bathochromic or red shift) as the solvent polarity increases. indexcopernicus.comresearchgate.net This shift indicates that the excited state is more polar than the ground state and is thus better stabilized by polar solvents. vlabs.ac.in

Conversely, some complex phenothiazine-based dyes have shown a red-shift in their intramolecular charge transfer (ICT) bands with a decrease in solvent polarity. acs.org This behavior highlights the complex interplay of factors, including specific solute-solvent interactions, that can influence spectral shifts. vlabs.ac.in

Identification of π-π* and Intramolecular Charge Transfer (ICT) Bands

The absorption bands observed in phenothiazine derivatives are assigned to specific electronic transitions. The higher-energy bands, typically found at shorter wavelengths (e.g., around 300 nm), are generally attributed to π-π* transitions within the aromatic system of the phenothiazine core. researchgate.netacs.orgresearchgate.net These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. medium.com

In more complex phenothiazine systems that incorporate both electron-donating (like the phenothiazine itself) and electron-accepting groups, an additional, lower-energy absorption band often appears at longer wavelengths. acs.orgresearchgate.net This band is assigned to an intramolecular charge transfer (ICT) transition. acs.orgresearchgate.net During an ICT transition, the absorption of light causes a significant shift of electron density from the donor part of the molecule to the acceptor part. beilstein-journals.org For example, in phenothiazine dyes with a cyanoacrylic acid acceptor, a broad band between 400 and 500 nm corresponds to the ICT from the phenothiazine donor to the acceptor. acs.org The energy and intensity of this ICT band are often highly sensitive to the surrounding solvent polarity. beilstein-journals.org

Table 1: Representative Absorption Data for Phenothiazine-Based Systems

This table compiles data from various phenothiazine derivatives to illustrate typical absorption characteristics, as specific data for the unsubstituted this compound was not available in the search results.

| Derivative Type | Transition | Wavelength Range (nm) | Solvent/Medium |

| General Phenothiazines | n-π* / π-π | 250-265 & 300-320 | Various |

| 10-Octyl-Phenothiazine Dye | π-π | ~300 | Chloroform (B151607), MeOH, DMF |

| 10-Octyl-Phenothiazine Dye | ICT | 400-500 | Chloroform, MeOH, DMF |

| 2-((10-decyl-10H-phenothiazin-3-yl)methylene)malononitrile | ICT | 538 | DMF/water |

Emission Spectroscopy (Fluorescence)

Upon absorbing light, an excited molecule can return to its ground state by emitting a photon, a process known as fluorescence. The emission spectra of this compound-based systems provide complementary information to absorption spectra, offering insights into the nature of the first excited state (S1) and its interaction with the environment.

The fluorescence of phenothiazine derivatives is highly dependent on their structure and the surrounding medium. researchgate.netresearchgate.net Simple N-alkylated phenothiazines, such as 10-methyl-phenothiazine, exhibit relatively low fluorescence quantum yields, typically in the range of 0.01-0.02, with emission maxima around 440-450 nm depending on the solvent. researchgate.net More complex, donor-acceptor type phenothiazine dyes can display broad emission bands from the blue to yellow region (450-600 nm) with significantly higher quantum yields. acs.orgresearchgate.net

Fluorescence Quantum Yield Determinations

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. This value is critically influenced by the molecular structure and its environment. For many phenothiazine derivatives, the quantum yield is strongly solvent-dependent. acs.orgmdpi.com

For example, a study on D-π-A phenothiazine dyes found that the quantum yield was highest in the strongly polar solvent DMF (up to 56%), while it remained significantly lower in less polar solvents like chloroform and methanol (B129727) (8-18%). acs.org This suggests that the polar environment stabilizes the emissive ICT state, potentially reducing non-radiative decay pathways and enhancing fluorescence efficiency. In contrast, some simple phenothiazines show very low quantum yields, around 1-2%, indicating that non-radiative processes dominate the relaxation from the excited state. researchgate.net

Stokes Shift Analysis and its Correlation with Molecular Conformation and Polarity

The Stokes shift is the difference in energy (or wavelength) between the position of the absorption maximum and the emission maximum. edinst.com It originates from processes that occur between absorption and emission, such as vibrational relaxation and solvent reorganization around the excited state molecule. edinst.com A large Stokes shift is often indicative of a significant difference in geometry and/or electronic distribution between the ground and excited states. beilstein-journals.org

For donor-acceptor phenothiazine systems, large Stokes shifts are common and are attributed to the substantial change in dipole moment upon excitation to the ICT state. researchgate.netbeilstein-journals.org The non-planar, butterfly-like conformation of the phenothiazine ring can also influence the Stokes shift. acs.org Upon excitation, the geometry of the molecule can change, contributing to the energy difference between absorption and emission. The magnitude of the Stokes shift is highly correlated with solvent polarity; as solvent polarity increases, the stabilization of the polar excited state increases, leading to a lower energy emission and thus a larger Stokes shift. beilstein-journals.org Studies have reported Stokes shifts for various phenothiazine derivatives ranging from approximately 4,800 cm⁻¹ to over 9,400 cm⁻¹. researchgate.net

Solvatochromic Effects on Emission Profiles

The emission spectra of this compound-based systems often exhibit pronounced positive solvatochromism, where the emission peak shifts to longer wavelengths (red-shifts) as the polarity of the solvent increases. acs.orgresearchgate.net This effect is a hallmark of molecules that have a more polar excited state than their ground state, which is typical for systems exhibiting ICT. beilstein-journals.org

The increased polarity of the excited state leads to stronger interactions with polar solvent molecules, which reorient to stabilize the excited state dipole. vlabs.ac.in This stabilization lowers the energy of the excited state, resulting in a lower energy (longer wavelength) emission. vlabs.ac.in For instance, certain phenothiazine dyes show a clear red-shift in their emission curves when moving from chloroform to the more polar methanol and DMF. acs.org This strong dependence of the emission profile on the solvent environment underscores the charge-transfer character of the excited state. acs.orgbeilstein-journals.org

Table 2: Representative Emission Data for Phenothiazine-Based Systems

This table compiles data from various phenothiazine derivatives to illustrate typical emission characteristics, as specific data for the unsubstituted this compound was not available in the search results.

| Derivative Type | Emission Max (nm) | Quantum Yield (ΦF) | Stokes Shift (cm⁻¹) | Solvent |

| 10-Methyl-phenothiazine | 441-449 | 0.018 | - | Cyclohexane, Acetonitrile |

| D-π-A Phenothiazine Dye | 450-600 | 0.08 - 0.18 | - | Chloroform, MeOH |

| D-π-A Phenothiazine Dye | 450-600 | 0.56 | - | DMF |

| Asymmetrical Phenothiazine | 450-600 | 0.41 - 0.93 | 5688 - 7021 | Various |

Electrochemical Behavior and Redox Properties of 10 Decyl 10h Phenothiazine Analogues

Cyclic Voltammetry Studies of Oxidation and Reduction Processes

Cyclic voltammetry (CV) is a fundamental technique used to investigate the electrochemical properties of phenothiazine (B1677639) derivatives. chemrxiv.orgacs.org It provides insights into their oxidation and reduction potentials, as well as the reversibility of these processes.

Determination of Oxidation Potentials and Reversibility of Redox Couples

The oxidation of 10-decyl-10H-phenothiazine and its analogues typically involves the removal of electrons from the phenothiazine core, leading to the formation of a radical cation. rsc.orgresearchgate.net Studies on various phenothiazine derivatives have shown that these oxidation processes can be either reversible, quasi-reversible, or irreversible, depending on the molecular structure and experimental conditions. rsc.orgnih.govumich.edu

For instance, some phenothiazine derivatives exhibit two single-electron oxidations. umich.eduumich.edu The introduction of different substituents on the phenothiazine ring can significantly influence the oxidation potentials. Electron-withdrawing groups tend to increase the oxidation potential, making the compound harder to oxidize, while electron-donating groups have the opposite effect. rsc.org For example, N-substituted phenothiazine derivatives show that bulkier substituents on the nitrogen atom lead to a more positive redox potential. rsc.org

The reversibility of the redox couple is a crucial factor for applications such as redox flow batteries. umich.edu In some cases, the initial oxidation is reversible, but subsequent redox events may be irreversible. umich.edu For example, a phenothiazine-derived compound, 3-iPr, undergoes two single-electron oxidations, but the second oxidation is not reversible. umich.edu However, modifying the structure, for instance by introducing methoxy (B1213986) groups, can enhance the reversibility of the second oxidation. umich.edu

The following table summarizes the oxidation potentials of some phenothiazine derivatives:

| Compound | First Oxidation Potential (V vs. Fc/Fc+) | Second Oxidation Potential (V vs. Fc/Fc+) | Reversibility (Second Couple) |

| 3-iPr | 0.70 | ~1.40 | Not Reversible |

| 2-DAC | 0.60 | 1.20 | Reversible |

| 4-iPr | 0.47 | 1.04 | Reversible (ipc2/ipa2 = 0.97) |

| 3-nPr | 0.72 | 1.30 | Low Stability (ipc2/ipa2 = 0.83) |

Correlation of Electrochemical Data with Frontier Molecular Orbital Energies

The electrochemical data obtained from cyclic voltammetry can be directly correlated with the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgsioc-journal.cn The oxidation potential is related to the HOMO energy level, while the reduction potential corresponds to the LUMO energy level. acs.orgpoliba.it

A lower oxidation potential indicates a higher HOMO energy level, meaning the molecule is more easily oxidized. Conversely, a higher reduction potential suggests a lower LUMO energy level, making the molecule a better electron acceptor. ijnc.ir Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to complement experimental electrochemical data and provide a deeper understanding of the electronic structure. sioc-journal.cnijnc.ir

For example, in a study of two new phenothiazine-based dyes, 2a and 2b, the HOMO levels were calculated from their oxidation potentials and were found to be sufficiently negative to enable dye regeneration by the electrolyte in dye-sensitized solar cells. acs.org The LUMO levels were also determined to allow for electron injection into the TiO2 conduction band. acs.org The energy gap (Eg) between the HOMO and LUMO can also be estimated from electrochemical data. acs.org

The table below presents electrochemical data and the corresponding calculated frontier orbital energies for two phenothiazine derivatives:

| Compound | E_ox (V) | E_red (V) | HOMO (eV) | LUMO (eV) | E_g (eV) |

| 2a | 0.32 | -1.79 | -5.13 | -2.40 | 2.73 |

| 2b | 0.30 | -1.57 | -5.11 | -2.38 | 2.73 |

Data sourced from a study on new D−π–D−π–A systems based on phenothiazine derivatives. acs.org

Electrochromic Responses of this compound Derivatives

Electrochromism is the phenomenon where a material undergoes a reversible change in color upon the application of an electrical potential. rsc.org this compound and its derivatives have shown promise as electrochromic materials due to the distinct colors of their neutral, oxidized, and reduced states. researchgate.net

Spectroelectrochemical Analysis of Oxidized and Reduced Species

Spectroelectrochemistry combines spectroscopy (typically UV-Vis-NIR) with electrochemistry to study the spectral properties of species generated at an electrode surface. conicet.gov.ar This technique is invaluable for characterizing the colored oxidized and reduced forms of electrochromic compounds.

When a potential is applied to a solution containing a this compound derivative, the neutral molecule can be oxidized to a radical cation and further to a dication, or reduced to a radical anion. Each of these species possesses a unique absorption spectrum. For example, the oxidation of some phenothiazine derivatives leads to the formation of species that absorb broadly in the visible and near-infrared (NIR) regions. rsc.orgconicet.gov.ar The electrochemically oxidized species of certain ethynylaniline derivatives of phenothiazine exhibit a wide absorption profile spanning from 300 nm to past 800 nm. rsc.org

Colorimetric Changes and Spectral Shifts Upon Electrochemical Activation

The electrochemical oxidation and reduction of this compound analogues result in visually observable color changes. researchgate.net These changes are a direct consequence of the altered electronic structure and the corresponding shifts in the absorption spectra of the molecules.

For instance, electrochromic devices fabricated from composites containing certain phenothiazine derivatives have demonstrated reversible color changes depending on the applied voltage. rsc.org The addition of specific ions, such as fluoride, can also induce color changes in the emission spectra of some phenothiazine derivatives, shifting the color from blue to yellow. rsc.org The intensity of the color can be quantified by parameters such as coloration efficiency, which relates the change in optical density to the amount of charge passed.

Charge Transfer Resistance in Specific Architectures

In DSSCs employing phenothiazine-based dyes, the charge transfer resistance at the TiO2/dye/electrolyte interface is a key factor. A low charge transfer resistance is desirable for efficient electron transfer and regeneration of the dye. acs.org The length of alkyl chains on the phenothiazine molecule can influence this resistance; for example, longer alkyl chains might block the access of the redox couple to the oxidized dye, potentially increasing charge transfer resistance. acs.org

Applications in Advanced Materials and Device Architectures

Organic Electronic and Optoelectronic Devices

Derivatives of 10-Decyl-10H-phenothiazine are integral to the creation of sophisticated organic electronic devices, where they primarily function as potent electron-donating moieties. This capability is harnessed in applications ranging from solar energy conversion to light emission technologies.

In the realm of solar energy, this compound is a core component in the molecular engineering of metal-free organic dyes used as sensitizers in Dye-Sensitized Solar Cells (DSSCs). rsc.orgnih.gov The phenothiazine (B1677639) unit acts as a strong electron donor, which is a critical function for efficient light harvesting and electron injection in these photovoltaic systems. rsc.orgnih.gov Its distinctive non-planar butterfly structure helps to suppress molecular aggregation, a common issue that can limit device performance. rsc.org

The power conversion efficiency (PCE) of a DSSC is profoundly influenced by the molecular architecture of the dye sensitizer (B1316253). The design strategy often involves a Donor-π-Acceptor (D-π-A) or Donor-Acceptor-π-Acceptor (D-A-π-A) framework, where the 10-alkyl-10H-phenothiazine group serves as the primary electron donor (D). nih.govscispace.com

The strategic introduction of different donor moieties linked to the phenothiazine core can also enhance photovoltaic performance. A DSSC with a sensitizer bearing a dibenzothiophenyl donor moiety connected to a phenothiazine scaffold exhibited a conversion efficiency of 6.22%, which was noted as an improvement over the commercial N719 reference dye in that study. nih.gov

| Dye | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF (%) | Source |

|---|---|---|---|---|---|

| AI-1 | 8.5 | 15.42 | 0.78 | 68 | scispace.com |

| AI-2 | 7.0 | 12.80 | - | - | scispace.com |

| AI-3 | 6.7 | - | - | - | scispace.com |

| Compound 44 (Phenothiazine-based) | 6.87 | 13.10 | - | - | mdpi.com |

| Compound 2a (Dibenzothiophenyl donor) | 6.22 | 17.96 | 0.70 | - | nih.gov |

| SR1 (Single-dye) | 4.22 | 11.96 | - | - | nih.gov |

| SR6 + N-719 (Co-sensitized) | 9.77 | 21.63 | - | - | nih.gov |

For a DSSC to function effectively, electrons from the photo-excited dye molecule must be efficiently injected into the conduction band of the semiconductor, which is typically titanium dioxide (TiO₂). mdpi.com This process is governed by the relative energy levels of the dye and the semiconductor. Specifically, the excited state oxidation potential (ESOP), or the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the dye, must be more negative than the conduction band edge of TiO₂ (approximately -0.5 V vs. NHE). mdpi.com

Research has confirmed that phenothiazine-based dyes can be designed to meet this requirement. For example, a dye featuring a 10-hexyl-10H-phenothiazine moiety (compound 44) had a calculated ESOP of -1.56 V, a value significantly more negative than the TiO₂ conduction band, indicating that efficient electron injection is thermodynamically favorable. mdpi.com Similarly, a series of novel sensitizers (SR1–6) based on a 10-heptyl-10H-phenothiazine donor exhibited ESOP values between -3.54 and -3.77 eV, confirming their suitability for efficient electron injection. nih.gov The relationship between the dye's highest occupied molecular orbital (HOMO) and the electrolyte's redox potential is also crucial for the regeneration of the dye after electron injection. Phenothiazine derivatives have shown HOMO levels that are lower than the iodide/triiodide redox potential, facilitating this regeneration step. bibliotekanauki.pl

The utility of the 10-alkyl-10H-phenothiazine structure extends to the field of organic light-emitting diodes (OLEDs), particularly in the design of emitters that exhibit Thermally Activated Delayed Fluorescence (TADF). nih.gov TADF is a mechanism that allows OLEDs to harvest both singlet and triplet excitons for light emission, potentially enabling internal quantum efficiencies approaching 100%. nih.gov In these systems, phenothiazine serves as a strong electron-donating unit. rsc.orgresearchgate.net

The design of efficient TADF emitters is centered on the Donor-Acceptor (D-A) concept. frontiersin.org In this framework, the phenothiazine moiety typically acts as the donor, and it is chemically linked to an electron-accepting unit. rsc.org A key principle for achieving TADF is to minimize the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). nih.govnu.edu.kz A small ΔEST facilitates an efficient up-conversion process known as reverse intersystem crossing (rISC), where non-emissive triplet excitons are converted into emissive singlet excitons. nih.govnih.gov

The molecular geometry of the phenothiazine donor is fundamental to this process. Its non-planar, twisted structure helps to spatially separate the Highest Occupied Molecular Orbital (HOMO), which is located on the donor, from the Lowest Unoccupied Molecular Orbital (LUMO), located on the acceptor. frontiersin.orgnu.edu.kz This separation reduces the ΔEST, thereby promoting efficient TADF. nih.gov For example, a D-A-D triad (B1167595) molecule using phenothiazine as the donor and dibenzo[a,j]phenazine (DBPHZ) as the acceptor was developed, which successfully achieved efficient TADF emission due to effective intramolecular charge-transfer (ICT) and a very small ΔEST. nih.gov

The performance of an OLED is quantified by its external quantum efficiency (EQE), which measures the ratio of photons emitted to electrons injected, and its brightness (luminance), typically measured in candelas per square meter (cd/m²). rsc.orgphotonics.com

OLEDs incorporating phenothiazine-based TADF emitters have demonstrated impressive performance metrics. A device using the emitter NyDPt, which contains phenothiazine as the donor and 1,5-naphthyridine (B1222797) as the acceptor, achieved a high EQE of 25.8% and a maximum luminance of 14,480 cd/m². rsc.org Another TADF-active molecule, comprising a dibenzo[a,j]phenazine acceptor and phenothiazine donors, was used to fabricate an OLED that reached an EQE as high as 16.8%. nih.gov These results underscore the potential of phenothiazine-based materials in creating highly efficient and bright OLEDs for display and lighting applications.

| Emitter | Maximum EQE (%) | Maximum Luminance (cd/m²) | Source |

|---|---|---|---|

| NyDPt | 25.8 | 14,480 | rsc.org |

| Phenothiazine-DBPHZ-Phenothiazine Triad | 16.8 | - | nih.gov |

Design Principles for Efficient Luminescence and Charge Transfer

Components in Photopolymerization Systems (One-Photon and Two-Photon Initiated)

Phenothiazine derivatives, including this compound, have demonstrated significant potential as components in photoinitiating systems for both one-photon and two-photon polymerization. These systems are crucial for applications such as 3D microfabrication and the curing of coatings.

In two-photon initiated polymerization (TPIP), the efficiency of a photoinitiator is largely determined by its two-photon absorption (TPA) cross-section. Symmetrical quadrupolar A-π-D-π-A dyes, where D is an electron donor like phenothiazine and A is an electron acceptor, have been investigated for this purpose. For instance, a dye featuring a 10-dodecyl-10H-phenothiazine donor core (P-DSO) exhibited a maximum TPA cross-section of 1059 GM. This high value indicates its potential as an efficient initiator for 3D microfabrications. When combined with an iodonium (B1229267) salt, this phenothiazine-based dye acts as an effective two-component photoinitiating system for both cationic and free radical polymerization under a 405 nm LED light source.

The mechanism involves the dye absorbing light and entering an excited state, from which it can interact with other components, such as onium salts (iodonium or sulfonium), to generate reactive species (radicals or cations) that initiate the polymerization of monomers like epoxides and acrylates. The performance of these systems is influenced by the electron-donating strength of the core moiety, with phenothiazine-based systems often showing superior performance compared to carbazole (B46965) or triphenylamine (B166846) analogs.

Electrochromic Devices

Electrochromic devices, which change color in response to an electrical voltage, represent another significant application for materials derived from this compound. The reversible redox activity of the phenothiazine core, coupled with the ability to tune its electronic properties through chemical modification, makes it an attractive component for electrochromic polymers.

Polymers incorporating phenothiazine derivatives can exhibit high optical contrast and fast switching times, which are critical performance metrics for electrochromic devices. For example, polymers based on 2,5-di(2-thienyl)-1H-pyrrole and different phenothiazine units have been synthesized and their electrochromic properties evaluated. These polymers can be switched between their neutral and oxidized states rapidly, with switching times as low as 0.3 seconds. researchgate.net The optical contrast, which is the difference in transmittance between the colored and bleached states, can be significant, with some systems reaching up to 84%. nih.gov

| Property | Value | Reference |

| Switching Time | 0.3 s | researchgate.net |

| Optical Contrast | Up to 84% | nih.gov |

Polymer Chemistry and Conjugated Polymers

The integration of this compound into polymer structures has led to the development of a wide array of functional polymers with interesting optical, electronic, and chiroptical properties.

Integration of this compound into Conjugated Polymer Backbones

This compound and its derivatives are frequently used as donor units in donor-acceptor (D-A) conjugated polymers. These polymers are synthesized through various polymerization techniques, including Stille coupling, Suzuki coupling, and direct arylation polymerization. researchgate.netscielo.bracs.org The incorporation of the electron-rich phenothiazine moiety into the polymer backbone influences the material's electronic properties, such as its band gap and charge carrier mobility.

For example, novel D-A conjugated polymers have been synthesized by reacting phenothiazine-based donor monomers with acceptor units like diketopyrrolopyrrole. These polymers have been characterized for their potential use in organic field-effect transistors (OFETs), demonstrating hole mobilities in the order of 10⁻⁵ cm²/Vs. researchgate.net The choice of the alkyl substituent on the phenothiazine nitrogen, such as the decyl group, is crucial for ensuring solubility of the resulting polymers in common organic solvents, which is essential for their solution-based processing into thin films for electronic devices.

Synthesis and Chiroptical Properties of Chiral Polymers with Phenothiazine Derivatives

The incorporation of phenothiazine derivatives into chiral polymer architectures has led to materials with unique chiroptical properties, such as circular dichroism (CD) and circularly polarized luminescence (CPL). These properties are of interest for applications in chiral sensing, asymmetric catalysis, and chiroptical displays.

In one study, novel donor-π-acceptor (D-π-A) type chiral polymers were synthesized via a Pd-catalyzed Sonogashira coupling reaction. rsc.org One of these polymers incorporated a 3,7-diethynyl-10-dodecyl-10H-phenothiazine monomer. rsc.orgrsc.org These chiral polymers exhibited significant CPL signals, with dissymmetry factors (glum) much larger than that of the corresponding small molecule, which was attributed to the interchain π-π stacking and the well-defined chiral arrangement along the polymer backbone. rsc.orgrsc.org The electrochemical polymerization of achiral monomers in a chiral nematic liquid crystal environment is another strategy to induce chirality in the resulting conjugated polymers, leading to materials that exhibit both CD and CPL. scivisionpub.comscivisionpub.com

| Property | Polymer P1 | Polymer P2 | Polymer P3 | Reference |

| Anisotropy (r) | up to 0.10 | - | - | rsc.orgrsc.org |

| CPL Dissymmetry Factor (glum) | - | up to 0.32 | - | rsc.orgrsc.org |

| Band Gap (eV) | 1.96 | 1.82 | 1.56 | rsc.orgrsc.org |

| Emission Maxima (nm) | 624 | 638 | 650 | rsc.orgrsc.org |

Crosslinked Phenothiazine-Pyrrole Microporous Organic Polymers

Crosslinked microporous organic polymers (MOPs) represent a class of materials with high surface areas and permanent porosity, making them suitable for applications in gas storage and separation. A cross-linked microporous organic copolymer, termed KFUPM-2, was synthesized through a Friedel–Crafts alkylation polymerization of phenothiazine, pyrrole, and paraformaldehyde. acs.org

These polymers are synthesized via a one-step polycondensation reaction. The resulting materials exhibit a high Brunauer–Emmett–Teller (BET) surface area, typically in the range of 300-600 m²/g, and an average pore width of 0.8-2 nm. google.com The nitrogen and sulfur-rich structure of these polymers provides a high affinity for CO₂, with a selectivity for CO₂ over N₂ of around 51. acs.org These materials have shown promising performance in CO₂ capture applications, with a CO₂ uptake capacity of up to 45 cm³/g. google.com

| Property | Value | Reference |

| BET Surface Area | 300-600 m²/g | google.com |

| Average Pore Width | 0.8-2 nm | google.com |

| CO₂ Uptake Capacity | 15-45 cm³/g | google.com |

| CO₂/N₂ Selectivity | 51 | acs.org |

Photocatalytic Applications

Phenothiazine derivatives have also been explored for their potential in photocatalysis, particularly for the degradation of organic pollutants in water. A water-insoluble organic dye, 2-((10-decyl-10H-phenothiazin-3-yl)methylene)malononitrile, was synthesized and its photocatalytic decolorization was studied using ZnO and TiO₂ nanoparticles. arabjchem.org

The study demonstrated that this phenothiazine-based dye could be effectively degraded under photocatalytic conditions. arabjchem.org This is significant because it suggests that such compounds can be used to model and understand the degradation pathways of hydrophobic organic pollutants. The photocatalytic process typically involves the generation of highly reactive oxygen species upon irradiation of the semiconductor nanoparticles (ZnO or TiO₂), which then attack and break down the organic dye molecule. The efficiency of the degradation process depends on factors such as the type of photocatalyst used and the reaction conditions. The successful degradation of this dye paves the way for further research into the use of phenothiazine-based systems for the remediation of wastewater containing toxic hydrophobic organic pollutants. arabjchem.org

Degradation of Organic Dyes

A derivative of this compound, specifically the water-insoluble organic dye 2-((10-decyl-10H-phenothiazin-3-yl)methylene)malononitrile, has been synthesized and studied for its photocatalytic decolorization. arabjchem.orgresearchgate.net This research is significant as it explores the potential for photocatalytic methods to treat wastewater containing toxic and hydrophobic organic pollutants. arabjchem.org

In a comparative study, the photocatalytic degradation of this dye was investigated using two commercially available semiconductor nanoparticles: zinc oxide (ZnO) and titanium dioxide (TiO2) (specifically P25). arabjchem.org The process involves the excitation of the semiconductor with photons of energy higher than its bandgap, leading to the formation of an electron-hole pair. arabjchem.org This exciton (B1674681) pair then initiates redox reactions that degrade the organic dye. arabjchem.org

The experiments were conducted by irradiating aqueous suspensions of the dye in the presence of either TiO2 (P25) or ZnO with UV-Vis light. arabjchem.org The degradation of the dye was monitored using UV-Vis spectroscopy. arabjchem.org The results indicated that both TiO2 and ZnO were effective in decolorizing the dye, with TiO2 (P25) exhibiting superior photocatalytic activity compared to ZnO. arabjchem.orgresearchgate.net Control experiments without any catalyst (photolysis) showed significantly less degradation, highlighting the essential role of the semiconductor nanoparticles in the process. arabjchem.org

The table below summarizes the degradation efficiency of the 2-((10-decyl-10H-phenothiazin-3-yl)methylene)malononitrile dye under different photocatalytic conditions.

| Catalyst | Light Source | Degradation Outcome |

| TiO₂ (P25) | UV-Vis | High photocatalytic activity, leading to effective decolorization. arabjchem.org |

| ZnO | UV-Vis | Good photocatalytic activity, but less effective than TiO₂ (P25). arabjchem.org |

| None (Photolysis) | UV-Vis | Minimal degradation observed. arabjchem.org |

Kinetic Studies of Photocatalytic Processes

Kinetic studies of the photocatalytic decolorization of 2-((10-decyl-10H-phenothiazin-3-yl)methylene)malononitrile revealed that the degradation process follows first-order kinetics. arabjchem.orgresearchgate.net The first-order rate equation is expressed as:

ln(C₀/C) = -Kt

where:

C₀ is the initial concentration of the dye after dark chemisorption. arabjchem.org

C is the concentration of the dye at time 't'. arabjchem.org

K is the first-order reaction rate constant. arabjchem.org

By plotting ln(C₀/C) against time (t), a straight line is obtained, and the negative of the slope gives the reaction rate constant, K. arabjchem.org The study which investigated this process calculated the rate constants for the degradation of the dye in the presence of both TiO2 (P25) and ZnO, confirming the higher efficiency of TiO2 with a greater rate constant. arabjchem.org The effect of pH on the kinetics of decolorization was found to be negligible, which is attributed to the hydrophobic nature of the dye. researchgate.net

The table below presents the kinetic parameters for the photocatalytic degradation of the phenothiazine-based dye.

| Catalyst | Kinetic Model | Rate Constant (K) | pH Effect |

| TiO₂ (P25) | First-Order | Higher value, indicating faster degradation. arabjchem.org | Negligible researchgate.net |

| ZnO | First-Order | Lower value compared to TiO₂ (P25). arabjchem.org | Negligible researchgate.net |

Supramolecular Assemblies and Sensing Platforms Involving 10 Decyl 10h Phenothiazine

Supramolecular Self-Assembly Processes

The non-covalent interactions of 10-decyl-10H-phenothiazine drive its spontaneous organization into well-defined supramolecular structures. These self-assembly processes are critical in determining the material's bulk properties and functionalities.

π-π Stacking Interactions in Molecular Gels and Films

The planar, aromatic core of the phenothiazine (B1677639) unit is predisposed to π-π stacking, a key driving force for the self-assembly of this compound derivatives. In certain solvent systems, such as DMSO-H₂O binary solutions, derivatives of this compound can self-assemble into supramolecular gels. researchgate.net This gelation is primarily mediated by π-π stacking interactions between the phenothiazine moieties. researchgate.net These interactions lead to the formation of extended fibrous networks that entrap the solvent, resulting in a gel.

Furthermore, these self-assembly properties are not limited to bulk solutions. Thin films can be prepared from these gels, which retain the supramolecular organization of the gel state. researchgate.net This allows for the creation of solid-state materials with tailored optical and electronic properties, governed by the precise arrangement of the phenothiazine units. The formation of these ordered structures is crucial for applications such as organic thin-film transistors. researchgate.net

Influence of Alkyl Chain Length on Self-Assembly and Mechanochromic Luminescence

The length of the alkyl chain attached to the nitrogen atom of the phenothiazine ring plays a pivotal role in directing the self-assembly process and influencing the material's photophysical properties, including mechanochromic luminescence. While the decyl group of this compound provides significant van der Waals interactions that contribute to the stability of self-assembled structures, studies on related phenothiazine derivatives with varying alkyl chain lengths (e.g., ethyl, octyl, dodecyl, and hexadecyl) have demonstrated a clear correlation between chain length and solid-state properties. lookchem.com

Longer alkyl chains can lead to more pronounced mechanochromic behavior, where the fluorescence emission color of the material changes in response to mechanical stress such as grinding. lookchem.com This phenomenon arises from the alteration of the intermolecular packing and π-π stacking interactions within the crystal lattice upon the application of force. For instance, phenothiazine-based compounds with longer alkyl chains have shown larger fluorescence contrasts upon grinding. lookchem.com The thermal restoration of the original state can also be dependent on the alkyl chain length, with some compounds returning to their initial state at room temperature while others require heating. lookchem.com This highlights the tunability of the supramolecular architecture and its responsive properties by simply modifying the alkyl substituent.

Fluorescent and Colorimetric Sensing Applications

The electron-rich nature of the phenothiazine ring system makes this compound and its derivatives excellent candidates for the development of fluorescent and colorimetric sensors. These sensors can detect specific analytes through observable changes in their color or fluorescence intensity.

Selective Detection of Anions (e.g., Cyanide)

Derivatives of this compound have been successfully employed as highly selective and sensitive fluorescent probes for the detection of cyanide anions (CN⁻) in aqueous environments. researchgate.netresearchgate.net The design of these sensors often involves the incorporation of a recognition site that can selectively interact with the target anion. For example, a phenothiazine-based probe can induce a distinct color change from purple to yellow and a change in fluorescence upon interaction with cyanide. researchgate.net The selectivity of these sensors is a key feature, as they often show no significant response to other common anions, ensuring accurate detection of the target analyte. researchgate.net

The practical application of these sensors has been demonstrated through the development of test strips. researchgate.netresearchgate.net These strips, coated with the phenothiazine-based sensor, provide a convenient and portable method for the visual detection of cyanide in aqueous media. researchgate.net

Quantification of Recognition Limits and Sensitivity

The performance of these anion sensors is characterized by their detection limits and sensitivity. Research has shown that phenothiazine-based fluorescent sensors for cyanide can achieve very low detection limits. For instance, a sensor derived from this compound has demonstrated a detection limit as low as 7.2 × 10⁻⁸ mol/L in dichloromethane. researchgate.net Another study reported an even lower detection limit of 1.1 × 10⁻⁹ mol L⁻¹, which is significantly below the permissible cyanide levels in drinking water set by the World Health Organization (WHO). researchgate.net

The sensitivity of these sensors is often quantified by the change in fluorescence intensity as a function of the analyte concentration. Calibration curves plotting fluorescence intensity against cyanide concentration typically show a linear relationship over a specific concentration range, allowing for quantitative analysis. researchgate.net

Structure Property Relationships and Future Research Directions

Elucidating the Influence of Substitution Patterns on Electronic, Optical, and Electrochemical Properties

The electronic, optical, and electrochemical characteristics of 10-Decyl-10H-phenothiazine derivatives are highly sensitive to the nature and position of substituents on the phenothiazine (B1677639) ring. The electron-rich sulfur and nitrogen atoms make the core an excellent electron donor. rsc.org This donor character can be modulated by introducing various functional groups, leading to tailored material properties.

Slight alterations in the substitution pattern can lead to significant differences in biological and chemical activities. ijrap.net The photophysical properties are heavily dependent on both the substituents at the 2-position and the solvent used. nih.gov Theoretical investigations using Density Functional Theory (DFT) are often employed to predict how structural modifications influence the optoelectronic properties of these materials. mdpi.com

Key relationships observed include:

Donor-Acceptor (D-A) Architecture: A common strategy involves creating D-π-A (donor-π-bridge-acceptor) systems. Here, the phenothiazine unit acts as the electron donor, linked via a π-conjugated spacer to an electron-acceptor group. mdpi.com This design facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is fundamental to many optical and electronic applications. rsc.orgresearchgate.net

Effect of Acceptor Strength: Attaching strong electron-withdrawing groups, such as tricyanofuran or cyanoacrylic acid, to the phenothiazine core can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netacs.org This reduces the HOMO-LUMO energy gap, causing a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. acs.org

Halogenation: The introduction of halogen atoms like bromine can alter electronic distribution and enhance inter- and intramolecular interactions. Studies on D-π-A systems have shown that substituting with bromine atoms on the acceptor unit can reduce the HOMO-LUMO energy gap and improve absorption in the visible and near-infrared regions. mdpi.com

Alkyl Chain Modification: While the N-10 decyl group provides solubility, further modification of alkyl chains on other parts of the molecule can influence thermal stability and molecular geometry without drastically altering the core electronic absorption profile. For instance, in certain D-π-D-π-A dyes, increasing an alkyl chain from butyl to dodecyl on an imidazole (B134444) substituent resulted in slightly higher thermal stability and a different spatial arrangement, which impacted the performance of dye-sensitized solar cells (DSSCs). acs.org

The table below summarizes the impact of different substitution patterns on the key properties of phenothiazine derivatives.

| Substitution Strategy | Key Substituent(s) | Effect on Properties | Primary Application Area |

| Donor-Acceptor (D-π-A) | Tricyanofuran, Cyanoacrylic acid researchgate.netacs.org | Reduces HOMO-LUMO gap; Induces Intramolecular Charge Transfer (ICT); Red-shifts absorption/emission spectra. | Organic Solar Cells, Chemosensors |

| Halogenation | Bromine mdpi.com | Reduces energy gap; Enhances absorption in visible/NIR regions. | Organic Solar Cells |

| Alkylation on Periphery | Butyl vs. Dodecyl chains acs.org | Minor impact on absorption profile; Affects thermal stability and molecular packing. | Dye-Sensitized Solar Cells |

| Oxygen Functionalization | Sulfone (S=O) group researchgate.net | Improves fluorescence efficiency; Promotes a planar intramolecular charge transfer (PICT) state. | Optoelectronics, Bio-imaging |

Molecular Design Principles for Enhanced Performance in Advanced Materials

The rational design of this compound derivatives is crucial for their application in advanced materials such as organic electronics and photovoltaics. The primary design principle revolves around the "donor-acceptor" concept to manipulate the flow of electrons within the molecule.

Tuning Energy Levels for Organic Solar Cells (OSCs): For efficient OSCs, the energy levels of the donor (phenothiazine derivative) and acceptor materials must be precisely aligned. The HOMO level of the donor should be high enough to ensure efficient electron donation, while the LUMO level must be suitable for accepting electrons from the donor and injecting them into the device's electrode. By carefully selecting π-bridges and acceptor units, the HOMO-LUMO gap of phenothiazine-based materials can be narrowed, enhancing light absorption across the solar spectrum. mdpi.com

Suppressing Molecular Aggregation: The non-planar, butterfly-like structure of the phenothiazine core is a significant advantage in molecular design. rsc.org This inherent bent shape helps to suppress the detrimental π-π stacking and aggregation that can occur in planar aromatic molecules. Such aggregation often quenches fluorescence and reduces device performance. The decyl chain further aids in preventing this aggregation, making these materials suitable for applications requiring high emission efficiency in the solid state, such as in organic light-emitting diodes (OLEDs). rsc.org

Enhancing Charge Transport: For applications as hole-transporting materials (HTMs) in devices like perovskite solar cells, the molecular design must facilitate efficient movement of positive charges (holes). The electron-rich nature of the phenothiazine core makes it an excellent hole-transporting moiety. Molecular engineering focuses on creating stable radical cations and ensuring sufficient orbital overlap between adjacent molecules in the solid state to promote efficient charge hopping.

Achieving Specific Optical Properties: For applications in fluorescent probes and bio-imaging, design principles focus on maximizing fluorescence quantum yield and creating large Stokes shifts (the separation between absorption and emission peaks). One effective strategy is the oxygen functionalization of the sulfur atom in the thiazine (B8601807) ring. This can switch the excited state from a non-emissive Twisted Intramolecular Charge Transfer (TICT) state to a highly fluorescent Planar Intramolecular Charge Transfer (PICT) state, thereby "turning on" or enhancing light emission. researchgate.net

Rational Design of Chemosensors and Recognition Elements

The electron-rich phenothiazine scaffold is an excellent platform for designing chemosensors. The core design principle involves coupling the phenothiazine fluorophore (the light-emitting part) to a specific recognition element (the part that binds the target analyte). The binding event triggers a change in the electronic properties of the phenothiazine unit, resulting in a detectable optical signal, such as a change in color or fluorescence intensity. researchgate.netmdpi.com

Push-Pull Systems for Anion Sensing: A "push-pull" design is highly effective for detecting nucleophilic anions like cyanide (CN⁻). nih.gov In this design, the electron-donating ("push") phenothiazine is connected to a strong electron-withdrawing ("pull") group via a π-conjugated bridge. This creates an ICT band in the visible region. When a nucleophile like CN⁻ attacks the electron-deficient part of the molecule, it disrupts the conjugation and the ICT process, leading to a dramatic and often visible color change. researchgate.netnih.gov This allows for "naked-eye" detection.

Selective Metal Ion Recognition: For detecting specific metal ions, the recognition element is typically a chelating group—a set of atoms positioned to bind a metal ion. For instance, a phenothiazine-derived Schiff base was designed to selectively detect Fe³⁺ ions. rsc.org The binding of Fe³⁺ to the sensor facilitates an electron transfer process from the excited phenothiazine core to the metal ion, which quenches the fluorescence, providing a "turn-off" signal. Encapsulating such sensors within nanoparticles can enhance their selectivity and water solubility for applications in biological systems. rsc.org

Sequential Sensing: Derivatives can be designed for the sequential detection of multiple species. For example, a phenothiazine-diaminomaleonitrile derivative was developed to first detect toxic Hg²⁺ ions through fluorescence quenching. The resulting complex could then be used to detect S²⁻ ions, which would restore the fluorescence by displacing the mercury, demonstrating a "turn-on" signal for the second analyte. rsc.org

The table below details specific chemosensors derived from phenothiazine and their performance.

| Sensor Derivative | Target Analyte(s) | Detection Limit (LOD) | Sensing Mechanism |